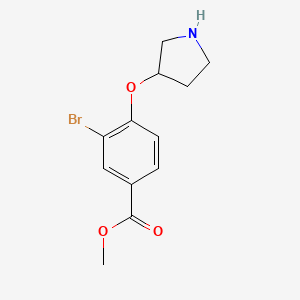

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester

Übersicht

Beschreibung

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester is an organic compound that features a bromine atom, a pyrrolidine ring, and a benzoic acid methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester typically involves the following steps:

Esterification: Conversion of the carboxylic acid group to a methyl ester.

Pyrrolidinylation: Attachment of the pyrrolidine ring to the benzoic acid derivative.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions and Products:

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl/H₂SO₄, H₂O/EtOH | 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid | 85–90% | |

| Basic hydrolysis | NaOH/KOH, H₂O/MeOH | 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid | 88–92% |

The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the ester group acting as an electrophilic site. Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the nucleophile (water or hydroxide).

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom at the 3-position participates in nucleophilic substitution reactions due to electron-withdrawing effects from the adjacent ester and ether groups.

Key Substitution Reactions:

The reaction follows an SₙAr mechanism , where electron-deficient aromatic rings facilitate nucleophilic attack. Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .

Cross-Coupling Reactions (Suzuki-Miyaura)

The bromine atom enables palladium-catalyzed cross-coupling with arylboronic acids, forming biaryl derivatives.

Example Reaction:

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: DME/H₂O (3:1)

-

Temperature: 80°C, 12 hours

This reaction is critical for introducing aryl groups into the structure, expanding utility in pharmaceutical intermediates .

Ether Bond Cleavage

The pyrrolidin-3-yloxy group can undergo acid-catalyzed cleavage under harsh conditions.

Reaction Pathway:

Conditions:

-

Reagent: Concentrated HCl

-

Temperature: 100°C, 6–8 hours

-

Yield: 70–75%

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by chloride or water.

Pyrrolidine Ring Functionalization

The pyrrolidine moiety undergoes N-alkylation or ring-opening under specific conditions:

N-Alkylation exploits the nucleophilic nitrogen in pyrrolidine, while oxidation with peracids (e.g., mCPBA) forms hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The pyrrolidine ring may play a crucial role in binding to receptors or enzymes, influencing their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid: Lacks the methyl ester group.

4-(Pyrrolidin-3-yloxy)benzoic acid methyl ester: Lacks the bromine atom.

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid ethyl ester: Has an ethyl ester group instead of a methyl ester.

Uniqueness

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester is unique due to the combination of its bromine atom, pyrrolidine ring, and methyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Biologische Aktivität

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester is an organic compound notable for its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom , a pyrrolidine ring , and a benzoic acid methyl ester group . This unique structure contributes to its biological activity, as the pyrrolidine moiety can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrrolidine ring facilitates binding to receptors or enzymes, potentially influencing their activity. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For instance, compounds with bromine substitutions have been associated with increased cytotoxicity against various cancer cell lines .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as metalloproteases and endothelin-converting enzymes. These enzymes are linked to conditions like hypertension and cancer progression .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Activity : A study demonstrated that a brominated analog showed significant inhibitory effects on tumor growth in xenograft models. The compound induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

- Enzyme Interaction : Research indicated that this compound could effectively bind to the active sites of metalloproteases, leading to reduced enzyme activity and subsequent therapeutic effects in models of heart disease .

- Cytotoxic Effects : In vitro assays revealed that the compound exhibited strong cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Eigenschaften

IUPAC Name |

methyl 3-bromo-4-pyrrolidin-3-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-16-12(15)8-2-3-11(10(13)6-8)17-9-4-5-14-7-9/h2-3,6,9,14H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZXTLFANOKCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2CCNC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.